Pyridyl disulfide ethyl methacrylate
Overview
Description
Pyridyl disulfide ethyl methacrylate is a methacrylate-based monomer known for its unique chemical properties, particularly its ability to undergo thiol-disulfide exchange reactions. This compound is widely used in the synthesis of polymers and copolymers, making it a valuable component in various scientific and industrial applications .
Mechanism of Action
Target of Action
Pyridyl disulfide ethyl methacrylate (PDSMA) is a methacrylate-based monomer used in the synthesis of poly (this compound) [p (PDSMA)] and other copolymers . The primary target of PDSMA is the thiol functional groups present in various biological and synthetic materials .
Mode of Action
The mode of action of PDSMA involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction is reversible and has been exploited in the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .
Biochemical Pathways
The key biochemical pathway involved in the action of PDSMA is the thiol-disulfide exchange reaction. This reaction is fundamental to the design of redox-responsive polymeric materials . The disulfide linkage in these polymers can be cleaved in the presence of an endogenous reducing agent, namely, glutathione, which is found in increased amounts in diseased tissues .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its reactivity with thiol groups and its ability to form disulfide bonds .
Result of Action
The result of PDSMA’s action is the formation of redox-responsive polymeric materials. These materials have been used in a wide variety of biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications .
Action Environment
The action of PDSMA is influenced by the presence of reducing agents in the environment, such as glutathione
Biochemical Analysis
Biochemical Properties
The pyridyl disulfide group in Pyridyl disulfide ethyl methacrylate can undergo a rapid thiol-disulfide exchange reaction with thiol functional groups . This property has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels
Cellular Effects
Its parent compounds and similar disulfide-containing compounds have been used in various biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications
Molecular Mechanism
The molecular mechanism of this compound involves thiol-disulfide exchange reactions . The pyridyl disulfide group in the compound can react with thiol functional groups, leading to the release of 2-pyridinethione . This reaction can be monitored by absorption spectroscopy
Temporal Effects in Laboratory Settings
The reaction progress of its thiol-disulfide exchange reactions can be typically monitored by absorption spectroscopy
Metabolic Pathways
Its thiol-disulfide exchange reactions suggest it may interact with enzymes or cofactors involved in redox reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridyl disulfide ethyl methacrylate typically involves the reaction of 2-pyridyl disulfide with ethyl methacrylate. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of light-induced metal-free atom transfer radical polymerization (ATRP) combined with self-condensing vinyl polymerization (SCVP) .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of inhibitors such as MEHQ (150 ppm) is common to prevent premature polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: Pyridyl disulfide ethyl methacrylate primarily undergoes thiol-disulfide exchange reactions. This type of reaction is characterized by the exchange of thiol groups with disulfide bonds, leading to the formation of new disulfide linkages .
Common Reagents and Conditions: The thiol-disulfide exchange reactions involving this compound typically require the presence of thiol-containing compounds and can be facilitated by reducing agents such as glutathione. These reactions are often carried out under mild conditions, making them suitable for various applications .
Major Products Formed: The major products formed from the thiol-disulfide exchange reactions of this compound include crosslinked polymers and hydrogels. These products are highly valued for their redox-responsive properties and are used in various biomedical applications .
Scientific Research Applications
Pyridyl disulfide ethyl methacrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Pyridyl disulfide ethyl methacrylate is unique due to its ability to undergo rapid thiol-disulfide exchange reactions. Similar compounds include:
2-Pyridyl disulfide methacrylate: Another methacrylate-based monomer with similar thiol-disulfide exchange properties.
Disulfide-containing monomers: These monomers are used in the synthesis of redox-responsive polymers and have applications in material and medicinal sciences.
Compared to these compounds, this compound offers enhanced reactivity and versatility, making it a preferred choice for various applications.
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNURDPBGDLYVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSSC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910128-59-5 | |
Record name | 2-(2-Pyridinyldithio)ethyl Methacrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pyridyl Disulfide Ethyl Methacrylate itself doesn't have specific biological targets like a drug. Instead, its value lies in the reactivity of its pyridyl disulfide group. This group readily undergoes thiol-disulfide exchange reactions with thiol-containing molecules.
- Target Interaction: The pyridyl disulfide moiety of PDSMA reacts with thiol (-SH) groups present on various molecules. This reaction is highly selective and efficient, making it a valuable tool for bioconjugation. [, , ]
- Downstream Effects:
- Bioconjugation: This reaction allows researchers to attach a wide range of molecules to PDSMA-containing polymers, including peptides, proteins, and drugs. [, ]
- Reversible Crosslinking: The disulfide bond formed in the thiol-disulfide exchange is reversible, enabling the creation of dynamic materials like hydrogels that can degrade or disassemble under reducing conditions. []
ANone: While the provided research papers don't explicitly list all spectroscopic data, here's the key structural information:
- Spectroscopic Characterization: Researchers commonly use techniques like 1H NMR and FTIR spectroscopy to confirm the structure and quantify the incorporation of PDSMA into polymers. [, ]
ANone:
- Material Compatibility: PDSMA is compatible with a range of polymerization techniques, including Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization, a method allowing for precise control over polymer structure. [, ]
- Performance: PDSMA-containing polymers have been successfully used to create a variety of materials, including hydrogels, nanogels, and micelles, demonstrating their versatility for diverse applications. [, , , ]
ANone: Yes, PDSMA shows significant promise in drug delivery:
- Targeted Delivery: Researchers can exploit the thiol-disulfide exchange reaction to conjugate drugs or targeting ligands directly to PDSMA-containing polymers. [, ]
- Stimuli-Responsive Release: The redox-sensitive nature of the disulfide bond allows for controlled drug release in response to the reducing environment found in specific tissues, like tumor microenvironments. [, ]
- Nanocarrier Formation: PDSMA is used to create nanogels and micelles, which can encapsulate and deliver both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability. [, ]
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